molecular formula C10H9NNaO7S2+ B11820087 Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid

Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid

Katalognummer: B11820087
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: JOVLEOXYYWEEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it valuable in different chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and further sulfonation. The process can be summarized as follows:

    Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.

    Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.

    Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.

    Sulfonation: Finally, the amino compound undergoes further sulfonation to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Sulfonation: Large-scale sulfonation of naphthalene using fuming sulfuric acid.

    Nitration: Controlled nitration using a mixture of nitric and sulfuric acids.

    Reduction: Reduction of the nitro compound using iron powder and ammonium hydroxide.

    Sulfonation: Final sulfonation to produce the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid can undergo oxidation reactions to form various oxidation products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium hydroxide are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as an intermediate in the synthesis of dyes and pigments.
  • Acts as a precursor for various chemical reactions in organic synthesis.

Biology:

  • Utilized in biochemical assays and research involving enzyme reactions.

Medicine:

  • Investigated for potential therapeutic applications due to its unique chemical properties.

Industry:

Wirkmechanismus

The mechanism of action of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a wide range of applications .

Vergleich Mit ähnlichen Verbindungen

    1-Amino-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern.

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar functional groups but different sulfonation positions.

    5-Sulfoisophthalic acid sodium salt: Different core structure but similar sulfonic acid groups.

Uniqueness: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C10H9NNaO7S2+

Molekulargewicht

342.3 g/mol

IUPAC-Name

sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1

InChI-Schlüssel

JOVLEOXYYWEEEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.